Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments:
- Aromatic protons : Resonances between δ 6.8–8.2 ppm correspond to naphthalene and phenyl rings.
- Hydroxyl proton : A broad singlet near δ 9.5 ppm indicates the -OH group at position 6.
- Phenylamino protons : Two doublets (δ 6.6–7.1 ppm) arise from the para-substituted phenylamino group.
¹³C NMR identifies carbon types:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption bands at λₘₐₓ = 480–520 nm (π→π* transitions) and a shoulder near 350 nm (n→π* transitions), characteristic of conjugated azo-chromophores. The bathochromic shift compared to simpler azo dyes (e.g., methyl orange) arises from extended conjugation via the phenylamino group.
Infrared (IR) Spectroscopy
Key IR peaks include:
- Sulphonates : Asymmetric S-O stretching at 1180 cm⁻¹ and symmetric S-O at 1040 cm⁻¹.
- Azo group : N=N stretch at 1440 cm⁻¹.
- Hydroxyl : Broad O-H stretch at 3200–3400 cm⁻¹.
Crystallographic Analysis and Solid-State Configuration
While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs suggest:
- Planarity : The naphthalene core and azo-linked phenyl groups adopt a near-planar conformation, maximizing π-orbital overlap.
- Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with the adjacent azo nitrogen (O-H···N), stabilizing the tautomeric hydrazone form.
- Packing : Sulphonate groups facilitate ionic interactions with sodium counterions, creating a layered lattice structure.
Computational Modeling of Electronic Properties and Reactivity
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- Frontier orbitals : The HOMO (-5.2 eV) localizes on the azo-phenylamino moiety, while the LUMO (-3.1 eV) resides on the naphthalene-sulphonate system.
- Charge distribution : The sulphonate group carries a partial charge of -0.82 e⁻, balanced by the sodium cation (+0.79 e⁻).
- Reactivity : Electrophilic attack favors the hydroxyl-bearing carbon (C-6), while nucleophilic sites include the azo nitrogen atoms.
Comparative Structural Analysis with Related Azo Dyes
The phenylamino group in this compound enhances electron-donating capacity compared to sulphonyl or naphthyl substituents, red-shifting its absorption spectrum and increasing photostability.
Properties
CAS No. |
82469-77-0 |
|---|---|
Molecular Formula |
C22H16N3NaO4S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
sodium;5-[(4-anilinophenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O4S.Na/c26-21-13-6-15-14-19(30(27,28)29)11-12-20(15)22(21)25-24-18-9-7-17(8-10-18)23-16-4-2-1-3-5-16;/h1-14,23,26H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
JWDMOALIWGTUIL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade aniline and sodium nitrite.
Efficient Coupling: Employing continuous flow reactors to maintain consistent reaction conditions.
Purification: Utilizing crystallization and filtration techniques to obtain the pure sodium salt.
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its hydroxyl and sulfonate groups:
-
Protonation/Deprotonation :
Reaction Example :
Applications :
Reduction of the Azo Group
The azo (-N=N-) bond undergoes reductive cleavage under controlled conditions:
-
Reducing Agents : Sodium dithionite (Na₂S₂O₄) or zinc/hydrochloric acid .
-
Products : Primary amines (e.g., 6-amino-4-hydroxynaphthalene-2-sulfonate and 4-(phenylamino)aniline) .
Reaction Conditions :
| Reducing Agent | Temperature (°C) | Product Yield (%) |
|---|---|---|
| Na₂S₂O₄ | 60–80 | 85–90 |
| Zn/HCl | 25–40 | 70–75 |
Mechanism :
Electrophilic Substitution
The aromatic rings undergo electrophilic substitution, particularly at the hydroxyl-substituted naphthalene moiety:
-
Nitration : Concentrated HNO₃ introduces nitro groups at the 3-position of the naphthalene ring.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility further.
Reactivity Trends :
| Reaction | Position | Major Product |
|---|---|---|
| Nitration | C-3 | 3-Nitro derivative |
| Sulfonation | C-1 | 1,2,6-Trisulfonated naphthalene |
Complexation with Metal Ions
The hydroxyl and azo groups act as ligands for metal ions, forming coordination complexes:
Stability Data :
| Metal Ion | Complex Color | Stability (pH Range) |
|---|---|---|
| Cu²⁺ | Dark green | 4–8 |
| Fe³⁺ | Brown | 2–6 |
Oxidation Reactions
Oxidizing agents target the azo bond or hydroxyl groups:
-
Oxidizing Agents : KMnO₄, H₂O₂, or Cl₂.
-
Products : Quinone derivatives or cleavage products.
Degradation Pathway :
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
Scientific Research Applications
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various electron transfer reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo group can undergo reversible redox reactions, making it useful in various chemical processes.
Complex Formation: The sulfonate group can form stable complexes with metal ions, enhancing its application in dyeing and staining.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate and analogous azo dyes are critical for their applications and safety profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Methoxy and methyl groups in CAS 25956-17-6 improve hydrophilicity and regulatory acceptance for food use, while nitro groups in CAS 3626-41-3 may enhance color intensity but raise toxicity concerns .
Regulatory Status: JECFA-approved dyes (e.g., CAS 25956-17-6) adhere to strict purity standards (<1% unreacted intermediates), while phenylamino-containing dyes face restrictions in cosmetics due to carcinogenicity concerns .
Analytical Methods :
- Reverse-phase HPLC with UV detection (235–254 nm) is effective for quantifying related azo dyes, as demonstrated for CAS 25956-17-6 .
Biological Activity
Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as Acid Red 42 or C.I. 17070, is a synthetic azo dye with notable applications in various fields, including textiles and biology. This compound has gained attention due to its biological activity, particularly in relation to its interaction with cellular receptors and potential therapeutic applications.
- Molecular Formula : C22H16N3NaO6S2
- Molecular Weight : 505.50 g/mol
- CAS Number : 6245-60-9
The structure of this compound features a naphthalene backbone with sulfonate and azo functional groups, which contribute to its solubility and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
- Receptor Interaction : this compound has been reported to interact with various cell surface receptors, including purinergic receptors. Its affinity towards these receptors suggests potential roles in modulating cellular signaling pathways.
Antimicrobial Activity
A study conducted by researchers at the University of Leicester evaluated the antimicrobial effects of various azo dyes, including this compound. The results indicated that this dye exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested .
Antioxidant Properties
Research published in Food Chemistry highlighted the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent .
Interaction with Receptors
A comprehensive study on purinergic receptors revealed that this compound selectively activates P2X receptors, which are crucial for mediating calcium influx in cells. This activation was found to enhance intracellular signaling pathways associated with inflammation and immune responses .
Data Table: Summary of Biological Activities
Q & A
Basic: What is the recommended synthetic route for Sodium 6-hydroxy-5-((4-(phenylamino)phenyl)azo)naphthalene-2-sulphonate, and how is purity ensured?
The compound is synthesized via diazotization and coupling reactions. Specifically, diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-hydroxy-2-naphthalenesulfonic acid, followed by isolation as the disodium salt . Purification involves removing unreacted precursors and inorganic salts (e.g., NaCl/Na₂SO₄) via recrystallization or column chromatography. Purity is validated using reversed-phase HPLC with a C18 column, 0.05 M ammonium acetate/methanol gradient elution, and UV detection at 235/254 nm . Subsidiary coloring matters are limited to ≤1% as per FAO/WHO specifications .
Basic: How is the structural integrity of this azo compound confirmed in research settings?
Structural characterization employs:
- UV-Vis Spectroscopy : Absorbance maxima in visible range (e.g., ~500 nm) confirm π→π* transitions in the azo chromophore.
- Mass Spectrometry (MS) : Molecular ion peaks align with the formula C₁₈H₁₄N₂Na₂O₈S₂ (MW: 496.4 g/mol) .
- NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm) .
- Elemental Analysis : Sodium content (~9.3%) and sulfur (~12.9%) are quantified to verify stoichiometry .
Advanced: What experimental strategies resolve contradictions in reported reaction pathways (e.g., azo bond stability under oxidative vs. reductive conditions)?
Contradictions arise from pH-dependent reactivity:
- Oxidation : In acidic conditions, the azo bond resists degradation, but strong oxidants (e.g., H₂O₂) cleave it, forming sulfonic acid derivatives .
- Reduction : Sodium dithionite (Na₂S₂O₄) reduces the azo bond to amines (primary aromatic amines), confirmed via TLC and GC-MS .
- Mitigation : Controlled pH (neutral to alkaline) and inert atmospheres stabilize the compound during reactions. Kinetic studies using UV-Vis monitoring are recommended to optimize conditions .
Advanced: How does the sulfonate substitution pattern influence solubility and aggregation in aqueous systems?
The two sulfonate groups confer high water solubility (>10 g/L at 25°C) and prevent aggregation via electrostatic repulsion. Comparative studies with monosulfonated analogs (e.g., Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate) show reduced solubility (<5 g/L) due to weaker ionic interactions . Dynamic light scattering (DLS) and zeta potential measurements (-30 mV at pH 7) confirm colloidal stability .
Basic: What analytical methods are used to quantify impurities in industrial-grade samples?
- HPLC-PDA : Detects subsidiary coloring matters (e.g., trisodium 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonate) at ≤5% .
- ICP-OES : Quantifies heavy metals (Pb < 10 ppm, As < 3 ppm) per FAO/WHO guidelines .
- Titrimetry : Free aromatic amines (from azo reduction) are measured via Bratton-Marshall assay, with limits <50 ppm .
Advanced: What computational approaches predict the compound’s electronic properties and reactivity?
- DFT Calculations : HOMO-LUMO gaps (~3.2 eV) correlate with UV-Vis absorbance. Sulfonate groups lower electron density on the azo bond, reducing electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates hydration shells around sulfonate groups, explaining solubility trends .
- Docking Studies : Predicts binding affinity with biological targets (e.g., serum albumin) for drug delivery applications .
Basic: What safety protocols are critical given its toxicological profile?
- Acute Toxicity : Oral LD₅₀ in rats >10,000 mg/kg; handle with standard PPE (gloves, goggles) .
- Carcinogenicity : IARC classifies it as Group 3 (not classifiable), but avoid prolonged inhalation to prevent respiratory irritation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade azo bonds .
Advanced: How does its photostability compare to structurally similar azo dyes in UV-light-exposed environments?
- Accelerated Testing : Exposure to 365 nm UV light for 24 hrs causes <5% degradation (HPLC), vs. >20% in non-sulfonated analogs.
- Mechanism : Sulfonate groups dissipate energy via hydrogen bonding, reducing radical formation .
- Applications : Suitable for light-stable biological staining (e.g., histology) but requires UV-blocking filters in prolonged assays .
Advanced: What strategies address discrepancies in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?
- Dose-Dependent Effects : At low concentrations (≤10 µM), it scavenges DPPH radicals (IC₅₀ ~25 µM). At higher doses (>50 µM), iron-mediated Fenton reactions generate ROS .
- Validation : Use ESR spectroscopy to detect radical intermediates and chelating agents (e.g., EDTA) to suppress pro-oxidant activity .
Basic: How is the compound distinguished from structurally similar dyes (e.g., Allura Red AC vs. FD&C Yellow No. 6)?
- Structural Markers : The phenylamino group at position 4 and dual sulfonates differentiate it from monosulfonated analogs.
- Chromatography : Retention times in HPLC (C18, 0.05 M ammonium acetate) differ by >2 min vs. Yellow No. 6 .
- Regulatory Limits : FDA permits ≤0.1% in foods, whereas EU restricts phenylamino-containing dyes in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
